Cas no 2228045-99-4 ((1S)-1-(1-benzylpyrrolidin-2-yl)ethan-1-ol)

(1S)-1-(1-benzylpyrrolidin-2-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1S)-1-(1-benzylpyrrolidin-2-yl)ethan-1-ol
- 2228045-99-4
- EN300-1864774
- SCHEMBL6964856
-
- インチ: 1S/C13H19NO/c1-11(15)13-8-5-9-14(13)10-12-6-3-2-4-7-12/h2-4,6-7,11,13,15H,5,8-10H2,1H3/t11-,13?/m0/s1
- InChIKey: JSRAEDXBOQJSHZ-AMGKYWFPSA-N
- ほほえんだ: O[C@@H](C)C1CCCN1CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 205.146664230g/mol
- どういたいしつりょう: 205.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
(1S)-1-(1-benzylpyrrolidin-2-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1864774-2.5g |
(1S)-1-(1-benzylpyrrolidin-2-yl)ethan-1-ol |
2228045-99-4 | 2.5g |
$2240.0 | 2023-09-18 | ||
Enamine | EN300-1864774-1.0g |
(1S)-1-(1-benzylpyrrolidin-2-yl)ethan-1-ol |
2228045-99-4 | 1g |
$1142.0 | 2023-06-03 | ||
Enamine | EN300-1864774-10.0g |
(1S)-1-(1-benzylpyrrolidin-2-yl)ethan-1-ol |
2228045-99-4 | 10g |
$4914.0 | 2023-06-03 | ||
Enamine | EN300-1864774-1g |
(1S)-1-(1-benzylpyrrolidin-2-yl)ethan-1-ol |
2228045-99-4 | 1g |
$1142.0 | 2023-09-18 | ||
Enamine | EN300-1864774-0.25g |
(1S)-1-(1-benzylpyrrolidin-2-yl)ethan-1-ol |
2228045-99-4 | 0.25g |
$1051.0 | 2023-09-18 | ||
Enamine | EN300-1864774-0.1g |
(1S)-1-(1-benzylpyrrolidin-2-yl)ethan-1-ol |
2228045-99-4 | 0.1g |
$1005.0 | 2023-09-18 | ||
Enamine | EN300-1864774-10g |
(1S)-1-(1-benzylpyrrolidin-2-yl)ethan-1-ol |
2228045-99-4 | 10g |
$4914.0 | 2023-09-18 | ||
Enamine | EN300-1864774-5.0g |
(1S)-1-(1-benzylpyrrolidin-2-yl)ethan-1-ol |
2228045-99-4 | 5g |
$3313.0 | 2023-06-03 | ||
Enamine | EN300-1864774-0.05g |
(1S)-1-(1-benzylpyrrolidin-2-yl)ethan-1-ol |
2228045-99-4 | 0.05g |
$959.0 | 2023-09-18 | ||
Enamine | EN300-1864774-0.5g |
(1S)-1-(1-benzylpyrrolidin-2-yl)ethan-1-ol |
2228045-99-4 | 0.5g |
$1097.0 | 2023-09-18 |
(1S)-1-(1-benzylpyrrolidin-2-yl)ethan-1-ol 関連文献
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
(1S)-1-(1-benzylpyrrolidin-2-yl)ethan-1-olに関する追加情報
Introduction to (1S)-1-(1-benzylpyrrolidin-2-yl)ethan-1-ol (CAS No. 2228045-99-4)
(1S)-1-(1-benzylpyrrolidin-2-yl)ethan-1-ol (CAS No. 2228045-99-4) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. The chiral center and the presence of a benzylpyrrolidine moiety contribute to its distinct chemical and biological properties, making it a subject of extensive study.
The benzylpyrrolidine scaffold is a common structural motif found in various bioactive molecules, including neurotransmitters and pharmaceuticals. The introduction of the (1S)-1-(1-benzylpyrrolidin-2-yl)ethan-1-ol structure enhances the compound's ability to interact with specific biological targets, such as receptors and enzymes, thereby modulating various physiological processes.
Recent studies have explored the pharmacological properties of (1S)-1-(1-benzylpyrrolidin-2-yl)ethan-1-ol. One notable area of research is its potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in signal transduction pathways. The ability of (1S)-1-(1-benzylpyrrolidin-2-yl)ethan-1-ol to selectively bind to and modulate these receptors has opened new avenues for the development of targeted therapies for conditions such as neurological disorders, cardiovascular diseases, and metabolic syndromes.
In addition to its receptor modulation capabilities, (1S)-1-(1-benzylpyrrolidin-2-yl)ethan-1-ol has been investigated for its potential as an inhibitor of specific enzymes. Enzyme inhibition is a key strategy in drug discovery, particularly for treating diseases characterized by abnormal enzyme activity. For instance, studies have shown that (1S)-1-(1-benzylpyrrolidin-2-yl)ethan-1-ol can inhibit the activity of certain kinases, which are involved in cell signaling pathways and are often dysregulated in cancer and inflammatory diseases.
The synthesis of (1S)-1-(1-benzylpyrrolidin-2-yl)ethan-1-ol involves several steps, including the formation of the benzylpyrrolidine ring and the introduction of the chiral center. Advanced synthetic methods, such as asymmetric catalysis and chiral resolution techniques, have been employed to achieve high enantiomeric purity. This is crucial for ensuring the desired biological activity and minimizing potential side effects.
The physicochemical properties of (1S)-1-(1-benzylpyrrolidin-2-yl)ethan-1-ol, such as solubility, stability, and lipophilicity, are also important considerations in its development as a pharmaceutical candidate. These properties can significantly impact the compound's bioavailability and pharmacokinetic profile. Recent research has focused on optimizing these parameters to enhance the compound's therapeutic potential.
Clinical trials are an essential step in evaluating the safety and efficacy of new drug candidates. While (1S)-1-(1-benzylpyrrolidin-2-yl)ethan-1-ol is still in preclinical stages, preliminary data from animal models have shown promising results. These studies have demonstrated that the compound exhibits favorable pharmacological profiles and minimal toxicity at therapeutic doses.
In conclusion, (1S)-1-(1-benzylpyrrolidin-2-yl)ethan-1-ol (CAS No. 2228045-99-4) represents a promising lead compound in the field of medicinal chemistry. Its unique structural features and potential biological activities make it an attractive candidate for further development into novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, contributing to advancements in drug discovery and development.
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